2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Description
2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of benzamide and has a bromine atom attached to it.
Scientific Research Applications
Intermolecular Interactions
Research by Saeed et al. (2020) on antipyrine-like derivatives, including a closely related compound, highlighted the importance of N-H...O and C-H...O hydrogen bonds in stabilizing crystal structures. This work, through Hirshfeld surface analysis and DFT calculations, provides insights into the role of π-interactions and electrostatic energy contributions in molecular assemblies. Such studies are crucial for understanding the solid-state behavior of similar compounds, including "2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide" (Saeed et al., 2020).
Synthesis and Characterization
The synthesis and characterization of novel derivatives have been a significant area of research. For instance, studies on N-allyl-4-piperidyl benzamide derivatives reveal methodologies for creating non-peptide CCR5 antagonists, demonstrating the versatility of brominated benzamide compounds in synthesizing biologically active molecules (Cheng De-ju, 2014).
Antifungal and Antimicrobial Activities
Research into the biological activities of benzamide derivatives, including those similar to "2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide," has led to the discovery of compounds with potential antimicrobial and antifungal properties. For example, Limban et al. (2011) synthesized acylthioureas that showed significant activity against biofilm-forming bacterial strains, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings open avenues for the development of new antimicrobial agents based on benzamide structures (Limban et al., 2011).
Novel Synthesis Pathways
The exploration of new synthetic pathways using brominated benzamide derivatives has been a focus of several studies. Techniques involving palladium-catalyzed coupling and the use of directing groups for selective C-H bond amination are among the innovative approaches that enhance the synthesis of complex organic molecules, providing valuable tools for chemical synthesis and pharmaceutical development (Zhao et al., 2017).
properties
IUPAC Name |
2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-15-8-2-1-7-14(15)17(22)19-12-5-3-6-13(11-12)20-10-4-9-16(20)21/h1-3,5-8,11H,4,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFASTYDEPWQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
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